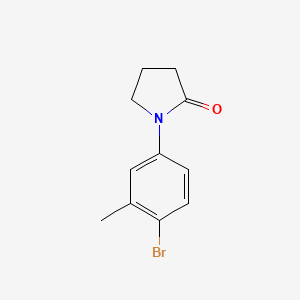

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHABBHGGYQEDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459152 | |

| Record name | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197450-39-8 | |

| Record name | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromo-3-methylphenyl)-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is a substituted N-aryl lactam that holds significance as a versatile building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a brominated and methylated phenyl ring attached to a pyrrolidinone core, provides a scaffold for the synthesis of a diverse range of more complex molecules. The presence of the bromine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of additional functionalities. This guide provides a comprehensive overview of its molecular structure, key physicochemical properties, and insights into its synthesis and characterization.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. A thorough understanding of these properties is crucial for its effective application in research and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [1] |

| CAS Number | 197450-39-8 | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=C(C=CC(=C1)N2CCCC2=O)Br |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of N-aryl lactams such as this compound can be achieved through several synthetic routes. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach is favored due to its high efficiency and broad substrate scope.

Conceptual Synthesis Workflow

The diagram below outlines the logical flow of a typical Buchwald-Hartwig amination for the synthesis of the title compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of N-aryl lactams.

Materials:

-

4-Bromo-3-methylaniline

-

γ-Butyrolactone

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium carbonate (K₂CO₃), finely ground and dried

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-3-methylaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add finely ground, anhydrous K₂CO₃ (2.0 eq) and anhydrous toluene.

-

Substrate Addition: Add γ-Butyrolactone (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the methyl group protons, and the three methylene groups of the pyrrolidinone ring. The chemical shifts and coupling patterns would be characteristic of their respective chemical environments. For instance, the methyl group would likely appear as a singlet around 2.3 ppm.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, the methyl carbon, and the methylene carbons of the pyrrolidinone ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹.[2]

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks with approximately equal intensity).

Applications in Research and Drug Development

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] The title compound, this compound, serves as a key intermediate for the synthesis of novel therapeutic agents. The bromo- and methyl-substituted phenyl ring allows for systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. For instance, the bromine atom can be readily substituted using various coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse functional groups, thereby modulating the pharmacological properties of the resulting molecules. These modifications can influence factors such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

National Center for Biotechnology Information. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

Sources

- 1. 197450-39-8|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 37074-40-1|1-(4-Bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

Spectroscopic data (NMR, IR, MS) of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Introduction: The Significance of N-Aryl Lactams in Modern Research

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its five-membered saturated structure provides a three-dimensional framework that is invaluable for exploring pharmacophore space and optimizing drug-receptor interactions.[1][3] When functionalized as an N-aryl lactam, such as in the case of this compound, the resulting molecule combines the desirable pharmacokinetic properties of the pyrrolidine motif with the diverse synthetic possibilities of an aromatic system.[4][5]

This guide provides a comprehensive framework for the definitive structural elucidation of this compound using a synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying logic of the analytical workflow, from initial molecular weight confirmation to the precise mapping of atomic connectivity. The protocols and interpretations detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

Molecular Profile and Physicochemical Properties

Before embarking on spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule. This information provides the theoretical basis for interpreting the subsequent experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 197450-39-8 | [6] |

| Molecular Formula | C₁₁H₁₂BrNO | [6] |

| Molecular Weight | 254.12 g/mol | [6] |

| InChI Key | UHABBHGGYQEDDZ-UHFFFAOYSA-N |

The Integrated Spectroscopic Workflow

No single analytical technique provides a complete structural picture. Instead, we employ a logical sequence of analyses where each technique provides a unique and complementary piece of the puzzle. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise atom-to-atom connectivity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Causality: Our first objective is to confirm the molecular weight and elemental composition. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺.[7] The presence of a bromine atom provides a definitive isotopic signature that must be observed.

Expected Mass Spectrum Data

The most critical feature to identify is the isotopic cluster for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units, a classic hallmark of a monobrominated compound.

| Ion | Calculated m/z | Expected Relative Intensity | Rationale |

| [M(⁷⁹Br)+H]⁺ | 254.02 | ~100% | Protonated molecule with the ⁷⁹Br isotope. |

| [M(⁸¹Br)+H]⁺ | 256.02 | ~98% | Protonated molecule with the ⁸¹Br isotope. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Drying Gas (N₂): Set to a temperature of 250-350 °C.

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high-resolution capability allows for the confirmation of the elemental formula (C₁₁H₁₃BrNO⁺) from the accurate mass measurement.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. For this compound, the most diagnostic absorption will be the tertiary amide C=O stretch. Its position provides insight into the electronic environment of the lactam ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the phenyl ring.[8] |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | Characteristic of sp³ C-H bonds in the pyrrolidinone ring.[8] |

| ~1690-1670 | Strong | Amide C=O Stretch (Lactam) | This is the most prominent peak. Its position, slightly lower than a typical ketone, is characteristic of a five-membered lactam ring, indicating some ring strain.[9] |

| ~1600 & ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the phenyl ring. |

| ~1350-1250 | Strong | C-N Stretch | Vibration of the bond between the aromatic ring and the lactam nitrogen. |

| ~850-800 | Strong | C-H Out-of-Plane Bend | Bending associated with the substitution pattern on the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The combination allows for a complete assembly of the molecular skeleton.

¹H NMR Predicted Spectrum Analysis (500 MHz, CDCl₃)

The structure contains two distinct regions: the aliphatic pyrrolidinone ring and the substituted aromatic ring.

Caption: Structure of this compound with proton labels.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a | ~2.20 | Quintet (tt) | 2H | Aliphatic CH₂ group adjacent to two other CH₂ groups (H-b and H-c). The signal is split by both, resulting in a quintet or triplet of triplets. |

| H-b | ~2.65 | Triplet | 2H | Aliphatic CH₂ adjacent to the carbonyl group. The electron-withdrawing effect of the C=O deshields these protons relative to H-a. Split into a triplet by the adjacent H-a protons. |

| H-c | ~3.90 | Triplet | 2H | Aliphatic CH₂ adjacent to the nitrogen atom. The nitrogen deshields these protons significantly, shifting them furthest downfield in the aliphatic region. Split into a triplet by the adjacent H-a protons. |

| H-d | ~2.45 | Singlet | 3H | Methyl group attached to the aromatic ring. It will appear as a sharp singlet as there are no adjacent protons to couple with. |

| H-e | ~7.45 | Doublet (d) | 1H | Aromatic proton ortho to the bromine atom. It is coupled to H-f (meta coupling, J ≈ 2-3 Hz), but may appear as a sharp doublet or singlet depending on resolution. |

| H-f | ~7.25 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the lactam nitrogen and meta to the bromine. It is coupled to H-g (ortho coupling, J ≈ 8-9 Hz) and H-e (meta coupling, J ≈ 2-3 Hz).[10] |

| H-g | ~7.60 | Doublet (d) | 1H | Aromatic proton ortho to the methyl group and meta to the lactam nitrogen. It is coupled only to H-f (ortho coupling, J ≈ 8-9 Hz). |

¹³C NMR Predicted Spectrum Analysis (125 MHz, CDCl₃)

Due to molecular asymmetry, all 11 carbon atoms are unique and should produce distinct signals.

| Predicted δ (ppm) | Carbon Environment | Rationale |

| ~175 | C=O (Amide Carbonyl) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~140 | Aromatic C-N | Quaternary carbon attached to nitrogen. |

| ~138 | Aromatic C-CH₃ | Quaternary carbon attached to the methyl group. |

| ~134 | Aromatic C-H | Aromatic CH carbon. |

| ~131 | Aromatic C-H | Aromatic CH carbon. |

| ~128 | Aromatic C-H | Aromatic CH carbon. |

| ~120 | Aromatic C-Br | Quaternary carbon attached to bromine. The "heavy atom effect" of bromine shifts this signal upfield relative to other substituted carbons.[11] |

| ~50 | N-C H₂ | Aliphatic carbon bonded to nitrogen, significantly deshielded. |

| ~32 | C H₂-C=O | Aliphatic carbon alpha to the carbonyl group. |

| ~21 | Ar-C H₃ | Aromatic methyl carbon. |

| ~18 | N-CH₂-C H₂ | The most shielded aliphatic carbon, beta to both the nitrogen and the carbonyl. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 8-16 scans.

-

Use a spectral width of ~16 ppm.

-

Apply a 30-degree pulse with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

-

Use proton decoupling to simplify the spectrum to singlets.

-

Use a spectral width of ~240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Data Synthesis: A Cohesive Structural Proof

The final step is to integrate all data points into a single, unambiguous structural assignment. The convergence of evidence from three independent techniques provides the highest level of confidence.

Caption: Convergence of spectroscopic evidence.

Conclusion

The structural characterization of this compound is achieved through a systematic and multi-faceted spectroscopic approach. Mass spectrometry confirms the molecular formula C₁₁H₁₂BrNO via its characteristic bromine isotopic pattern. Infrared spectroscopy verifies the presence of key functional groups, most notably the tertiary amide C=O of the lactam ring. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, allowing for the unambiguous assignment of the substitution pattern on the aromatic ring and the structure of the pyrrolidinone moiety. This integrated workflow represents a robust and reliable methodology for the structural verification of novel N-aryl lactams, ensuring data integrity for applications in medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 256543, 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. [Link]

-

Fun, H. K., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1559. [Link]

-

Meltzer, R. I., et al. (1963). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 36(7), 855-862. [Link]

-

Ghosh, S., et al. (2023). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. University of Regensburg Publication Server. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5966. [Link]

-

Gonsalves, A. A., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. [Link]

-

Organic Chemistry with Dr. K. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

American Chemical Society. (2024). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Journal of Organic Chemistry. [Link]

-

ResearchGate. (2023). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247072. [Link]

- Google Patents. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

-

O'Brien, P., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Journal of the American Chemical Society, 133(43), 17324-17337. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Boldov, E. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

Al-Juboori, A. M. J., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

-

ResearchGate. (2014). IR spectrum of 1-amino pyrrolidine-2-one. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13619586, 3-[(4-Bromo-2-nitrophenyl)methyl]pyrrolidin-2-one. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]

-

ChemBK. 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole. [Link]

-

Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4701. [Link]

-

Akkurt, M., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1024. [Link]

-

Arshad, S., et al. (2013). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3-trione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103-o104. [Link]

-

Beilstein Journals. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Anuradha, K., et al. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1759. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 6. 197450-39-8|this compound|BLD Pharm [bldpharm.com]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity, this compound. As a molecule with potential applications in pharmaceutical and chemical research, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any successful development program. This document outlines detailed, field-proven experimental protocols, explains the scientific rationale behind methodological choices, and provides a clear pathway for data interpretation. The guide is structured to ensure scientific integrity and to equip researchers with the necessary tools to generate robust and reliable data packages for this compound.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel compound from discovery to application is critically dependent on a deep understanding of its inherent properties. For this compound, a molecule featuring a substituted phenyl ring attached to a pyrrolidinone core, its solubility and stability profiles will dictate its viability for further development. Solubility directly influences bioavailability and the feasibility of various formulation strategies, while stability determines the compound's shelf-life and degradation pathways, which are crucial for safety and efficacy. This guide presents a holistic approach to characterizing these critical attributes.

Solubility Profiling: A Multi-faceted Approach

The solubility of a compound is not a single value but rather a profile that varies with the surrounding environment. A comprehensive assessment is therefore essential.

The Rationale Behind Solvent System Selection

To build a comprehensive solubility profile for this compound, a panel of solvent systems is strategically chosen to model various physiological and formulation scenarios:

-

Aqueous Media: Solubility in purified water and a series of pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) is fundamental to understanding the compound's behavior in aqueous environments and the impact of potential ionization.

-

Biorelevant Media: To more accurately predict in vivo performance, solubility is assessed in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). These media contain salts and surfactants that mimic the conditions of the human gastrointestinal tract.

-

Organic and Co-solvent Systems: To explore formulation possibilities for liquid dosage forms, solubility in common pharmaceutical solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) is determined.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.

Step-by-Step Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of each selected solvent in a sealed, inert container. The presence of excess solid is mandatory to ensure that the solution reaches saturation.

-

Equilibration: The samples are agitated in a temperature-controlled environment (typically 25°C for room temperature and 37°C for physiological temperature) for a sufficient duration (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to equilibrium should be predetermined in preliminary experiments.

-

Sample Collection and Preparation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to sediment. A clear aliquot of the supernatant is carefully withdrawn.

-

Phase Separation: The collected supernatant is immediately filtered through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles. This step is critical to prevent artificially inflated solubility measurements.

-

Quantitative Analysis: The concentration of the dissolved compound in the filtrate is accurately determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for precise quantification.

Data Presentation and Interpretation

The quantitative solubility data should be organized into a clear and concise table for easy comparison and analysis.

Table 1: Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| pH 1.2 Buffer | 37 | [Insert Data] |

| pH 6.8 Buffer | 37 | [Insert Data] |

| Water | 25 | [Insert Data] |

| Ethanol | 25 | [Insert Data] |

| Propylene Glycol | 25 | [Insert Data] |

| PEG 400 | 25 | [Insert Data] |

The interpretation of this data will classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies. For instance, low aqueous solubility might necessitate the exploration of enabling technologies such as amorphous solid dispersions or lipid-based formulations.

Stability Assessment: Ensuring Compound Integrity

Chemical stability is a critical quality attribute that ensures a compound maintains its identity, purity, and potency over time. A comprehensive stability program involves both forced degradation studies and long-term stability testing.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a compound under exaggerated conditions. This information is invaluable for the development of stability-indicating analytical methods.

Unlocking the Therapeutic Potential of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: A Technical Guide for Preclinical Investigation

Foreword: Charting a Course for a Novel Scaffold

In the landscape of modern drug discovery, the pyrrolidinone core stands as a privileged scaffold, a foundational structure from which a multitude of biologically active agents have been developed.[1][2] Its utility spans a wide range of therapeutic areas, from potent antibacterials to agents targeting the central nervous system.[3] This guide focuses on a specific, yet under-explored derivative: 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one . While direct biological data for this compound is sparse, its structural motifs—the N-aryl pyrrolidinone core—suggest a high probability of significant pharmacological activity.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic guide, grounded in established scientific principles, to systematically investigate and unlock the therapeutic potential of this promising molecule. We will delve into the causal reasoning behind experimental choices, providing not just the "how" but the "why," to ensure a robust and self-validating preclinical assessment.

Deconstructing the Molecule: A Rationale for Investigation

The structure of this compound offers several clues to its potential bioactivity. The pyrrolidin-2-one ring is a key component in a variety of pharmaceuticals. The N-arylation of this ring system is a common strategy to modulate pharmacological properties.[3]

Furthermore, analogs of structurally similar compounds, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), are known to be potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[4][5] This suggests a strong possibility that our target compound could exhibit activity within the central nervous system, potentially as a treatment for conditions like depression, ADHD, or narcolepsy.

The presence of a halogenated phenyl ring also warrants investigation into its antimicrobial properties. Bromo-phenyl moieties are found in various compounds with demonstrated antibacterial and antifungal efficacy.[6]

Based on this structural analysis, this guide will focus on two primary, high-probability areas of biological activity: Monoamine Transporter Inhibition and Antimicrobial Efficacy .

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of N-aryl pyrrolidin-2-ones is the condensation of an appropriate primary amine with γ-butyrolactone (GBL).[5] This reaction is typically carried out at elevated temperatures to drive the cyclization and dehydration of the intermediate hydroxy butyl amide.

Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Investigation of CNS Activity: Monoamine Transporter Inhibition

The regulation of dopamine and norepinephrine levels in the synaptic cleft is a critical therapeutic strategy for numerous neurological and psychiatric disorders.[7][8] The structural similarity of our target compound to known DAT and NET inhibitors makes this a primary avenue for investigation.

Experimental Objective

To determine the in vitro inhibitory potency of this compound on human dopamine (hDAT) and norepinephrine (hNET) transporters.

Causality of Experimental Design

We will employ a cell-based neurotransmitter uptake assay. This method provides a more physiologically relevant system than simple binding assays by measuring the functional inhibition of the transporter. We will use cells stably expressing the respective human transporters to ensure the relevance of the findings to human biology. A fluorescence-based assay is chosen over traditional radiolabeled methods for its comparable sensitivity, higher throughput, and enhanced safety profile.[6]

Detailed Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This protocol is adapted from established fluorescence-based assay kits.[4][6]

3.3.1 Cell Culture and Plating

-

Culture HEK293 cells stably expressing hDAT or hNET in appropriate growth medium supplemented with a selection antibiotic.

-

The day before the assay, seed the cells into 96-well, black, clear-bottom plates coated with poly-D-lysine at a density of 40,000-60,000 cells per well.[4]

-

Incubate overnight to allow for cell adherence and the formation of a confluent monolayer.

3.3.2 Assay Procedure

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer (1X HBSS with 20 mM HEPES) to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

-

On the day of the assay, carefully remove the culture medium from the cell plates.

-

Add 100 µL of the diluted test compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration) and a known inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET) as a positive control.

-

Pre-incubate the plate for 10-30 minutes at 37°C and 5% CO₂.

-

Add 100 µL of a fluorescent transporter substrate dye solution to all wells.

-

Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader. Readings can be taken in kinetic mode over 10-20 minutes or as an endpoint reading.

3.3.3 Data Analysis

-

Subtract the background fluorescence from wells containing only medium and the dye.

-

Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram

Caption: Workflow for the neurotransmitter transporter uptake assay.

Investigation of Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The structural features of this compound suggest it may possess antibacterial properties.

Experimental Objective

To determine the in vitro antibacterial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria by determining its Minimum Inhibitory Concentration (MIC).

Causality of Experimental Design

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[9][10] It is a quantitative method that provides a clear endpoint—the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11] This method is highly reproducible and allows for the simultaneous testing of multiple bacterial strains. We will include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

4.3.1 Preparation of Materials

-

Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

-

Media: Prepare sterile Mueller-Hinton Broth (MHB).

-

Test Compound: Prepare a stock solution of this compound in DMSO.

-

Controls: Use a known antibiotic (e.g., ampicillin or ciprofloxacin) as a positive control, a vehicle control (DMSO), and a growth control (no compound).

4.3.2 Assay Procedure

-

In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

-

Prepare a bacterial inoculum in MHB, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

4.3.3 Data Analysis

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

-

Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.

Preliminary Safety Assessment: In Vitro Cytotoxicity

A critical aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells. A favorable therapeutic agent should exhibit high potency against its target with minimal off-target toxicity.

Experimental Objective

To evaluate the in vitro cytotoxicity of this compound against a human cell line (e.g., HEK293 or HepG2).

Causality of Experimental Design

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[12][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is robust, reliable, and suitable for a 96-well plate format, making it an efficient method for initial cytotoxicity screening.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

5.3.1 Cell Plating

-

Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

5.3.2 Assay Procedure

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24-48 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]

-

Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

5.3.3 Data Analysis

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

| Assay | Target/Organism | Endpoint | Result |

| Neurotransmitter Uptake | hDAT | IC₅₀ (µM) | TBD |

| Neurotransmitter Uptake | hNET | IC₅₀ (µM) | TBD |

| Antibacterial | S. aureus | MIC (µg/mL) | TBD |

| Antibacterial | E. coli | MIC (µg/mL) | TBD |

| Cytotoxicity | HEK293 | CC₅₀ (µM) | TBD |

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial biological characterization of this compound. The proposed experiments are designed to provide a foundational understanding of its potential as a modulator of monoamine transporters and as an antimicrobial agent. The data generated from these assays will be critical in determining the future trajectory of this compound's development.

Positive results in the neurotransmitter uptake assays would warrant further investigation into its selectivity against the serotonin transporter (SERT) and its in vivo efficacy in relevant animal models of CNS disorders. Promising antimicrobial activity would lead to broader spectrum testing, determination of the minimum bactericidal concentration (MBC), and studies into its mechanism of action.

By following a logical, evidence-based path of inquiry, we can efficiently and effectively evaluate the therapeutic promise held within this novel chemical entity.

References

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Product Page. Available from: [Link]

-

Anwar, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available from: [Link]

-

Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.16. Available from: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]

-

BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available from: [Link]

-

Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2636. Available from: [Link]

-

Somarathne, R. S., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 184-191. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

Al-Hiary, M. M. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Available from: [Link]

-

BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]

-

ChemRxiv. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link]

-

Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-35. Available from: [Link]

-

Kufareva, I., & Abagyan, R. (2018). Structure Modeling of the Norepinephrine Transporter. Molecules, 23(11), 2942. Available from: [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

-

ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]

-

Zotova, Y. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8527. Available from: [Link]

-

IBT Bioservices. Guide to In Vitro Antibacterial Testing. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. moleculardevices.com [moleculardevices.com]

- 7. bioivt.com [bioivt.com]

- 8. Structure Modeling of the Norepinephrine Transporter | MDPI [mdpi.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

The Pyrrolidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a focal point in medicinal chemistry. Among these, the five-membered nitrogen-containing pyrrolidinone scaffold has emerged as a uniquely privileged structure.[1][2][3][4] Its prevalence in both natural products and blockbuster synthetic drugs is a testament to its remarkable versatility and profound impact on drug discovery.[1][2][5][6] This guide provides an in-depth exploration of the pyrrolidinone core, elucidating its fundamental physicochemical properties, diverse pharmacological applications, and the strategic considerations that underpin its successful integration into drug design.

The Physicochemical Appeal of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a cyclic amide (lactam), possesses a unique constellation of properties that make it an attractive building block for medicinal chemists.

-

Structural Rigidity and Conformational Control: The five-membered ring imparts a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving target selectivity. The non-planar, puckered nature of the ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity interactions with biological targets.[1]

-

Hydrogen Bonding Capabilities: The lactam moiety features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form crucial interactions with biological macromolecules such as proteins and nucleic acids.

-

Chirality and Stereochemical Complexity: The pyrrolidinone ring can be readily substituted at multiple positions, often creating chiral centers. This stereochemical diversity is paramount for optimizing drug-target interactions and can significantly influence a compound's pharmacological profile and safety.[7][8]

-

Metabolic Stability: The cyclic amide bond of the pyrrolidinone ring generally exhibits greater metabolic stability compared to its acyclic counterparts, contributing to improved pharmacokinetic properties.

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidinone scaffold, making it readily accessible for library synthesis and lead optimization campaigns.[9][10][11][12][13]

A Pharmacological Treasure Trove: The Diverse Bioactivities of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a chameleon in the pharmacological landscape, with its derivatives exhibiting a broad spectrum of biological activities. This versatility stems from the ability to strategically modify the core structure to target a wide array of biological pathways.[2][3][4][14][15]

Central Nervous System (CNS) Disorders

The pyrrolidinone ring is a prominent feature in several classes of CNS-active drugs.

-

Nootropics (Cognitive Enhancers): The racetam class of drugs, pioneered by piracetam, features a 2-pyrrolidinone core. These compounds are known for their cognitive-enhancing effects and are used to treat a variety of neurological conditions. Aniracetam, another member of this family, also contains the pyrrolidinone moiety.[2]

-

Anticonvulsants: Ethosuximide, a long-standing treatment for absence seizures, is a classic example of a pyrrolidinone-based antiepileptic drug.[2] Levetiracetam, a blockbuster anticonvulsant, also incorporates this versatile scaffold.

-

Neurodegenerative Diseases: The pyrrolidinone scaffold is being actively investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.[7][8][16] Research has focused on developing pyrrolidine-based compounds that can modulate targets such as cholinesterases and beta-amyloid aggregation.[7][16]

Infectious Diseases

Pyrrolidinone derivatives have demonstrated significant promise in the fight against a range of pathogens.

-

Antibacterial Agents: The pyrrolidinone ring is a key component of several antibacterial agents. For instance, the antibiotic lincomycin and its derivative clindamycin contain a pyrrolidine moiety.[2][9] Anisomycin, a naturally occurring pyrrolidine alkaloid, inhibits bacterial protein synthesis and has shown antimicrobial and antiparasitic properties.[2][14]

-

Antiviral Agents: The pyrrolidinone scaffold is a critical component in a number of antiviral drugs, particularly those targeting viral proteases.[9][17] For example, daclatasvir, used in the treatment of Hepatitis C, features a pyrrolidine ring.[9]

Oncology

The development of novel anticancer agents is a major focus of medicinal chemistry, and the pyrrolidinone scaffold has proven to be a valuable platform in this endeavor.[18][19][20][21][22]

-

Mechanism of Action: Pyrrolidinone-based anticancer agents exhibit diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[18][19]

-

Spirooxindole-Pyrrolidine Hybrids: A particularly promising class of anticancer compounds involves the fusion of the pyrrolidinone ring with a spirooxindole moiety. These hybrids have shown potent cytotoxic activity against various cancer cell lines.[20]

Other Therapeutic Areas

The therapeutic reach of the pyrrolidinone scaffold extends to numerous other areas:

-

Anti-inflammatory Agents: Pyrrolidinone derivatives have been shown to possess anti-inflammatory properties.[2][14]

-

Antihypertensive Agents: The ACE inhibitors captopril and enalapril, widely used to treat hypertension, incorporate a proline (a pyrrolidine carboxylic acid) moiety.[2]

-

Antidiabetic Agents: Polyhydroxylated pyrrolidines, also known as azasugars, can act as inhibitors of glycosidase and aldose reductase, making them potential therapeutic agents for diabetes.[1]

Structure-Activity Relationships (SAR): Tailoring the Pyrrolidinone Core for Optimal Activity

The biological activity of pyrrolidinone derivatives can be finely tuned by strategic modifications to the scaffold. Understanding the structure-activity relationships (SAR) is crucial for rational drug design.[22][23][24]

| Position of Substitution | Impact on Biological Activity | Illustrative Examples |

| N-1 Position | The nitrogen atom is a key point for substitution, with a vast majority of FDA-approved pyrrolidine drugs being N-substituted.[1] Modifications at this position can significantly influence potency, selectivity, and pharmacokinetic properties. | Racetams (e.g., Piracetam, Aniracetam) |

| C-3 and C-4 Positions | Substitution at these positions can introduce chirality and provide vectors for interacting with specific pockets in the target protein. | Ethosuximide |

| C-5 Position | Modifications at this position can impact metabolic stability and receptor binding. | Levetiracetam |

Synthetic Strategies: Accessing the Pyrrolidinone Scaffold

A diverse array of synthetic methods has been developed for the construction of the pyrrolidinone ring, providing medicinal chemists with a robust toolbox for creating novel analogs.

Classical Synthetic Approaches

-

Lactamization of γ-Amino Acids: The intramolecular cyclization of γ-amino acids is a fundamental and widely used method for the synthesis of 2-pyrrolidinones.

-

Reduction of Succinimides: The selective reduction of one of the carbonyl groups of a succinimide derivative provides a direct route to the corresponding 2-pyrrolidinone.

-

From γ-Butyrolactone: The reaction of γ-butyrolactone with amines or ammonia is a common industrial method for the synthesis of N-substituted and unsubstituted 2-pyrrolidinones.[12]

Modern and Catalytic Methods

-

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to constructing complex pyrrolidinone scaffolds.[11]

-

Transition Metal-Catalyzed Cyclizations: Various transition metal-catalyzed reactions, such as those involving palladium or rhodium, have been developed for the stereoselective synthesis of substituted pyrrolidinones.

-

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidinone derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Pyrrolidinones from γ-Butyrolactone

Causality: This protocol leverages the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of γ-butyrolactone, followed by intramolecular cyclization and dehydration to form the stable five-membered lactam ring. The choice of a high-boiling solvent facilitates the removal of water, driving the equilibrium towards product formation.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone (1.0 equivalent) and the desired primary amine (1.1 equivalents).

-

Add a suitable high-boiling solvent such as xylene or toluene.

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted 2-pyrrolidinone.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials and the appearance of the product spot on the TLC plate provide a real-time validation of the reaction's progress.

Visualizing Key Concepts

The Privileged Nature of the Pyrrolidinone Scaffold

Caption: The central role of the pyrrolidinone scaffold in both natural products and synthetic drugs across diverse therapeutic areas.

General Synthetic Workflow for Pyrrolidinone Analogs

Caption: A streamlined workflow for the synthesis and biological evaluation of novel pyrrolidinone derivatives.

Conclusion and Future Perspectives

The pyrrolidinone scaffold continues to be a cornerstone of medicinal chemistry, offering a remarkable blend of favorable physicochemical properties, broad pharmacological applicability, and synthetic accessibility.[2][3][4][14] Its enduring presence in the pharmacopeia and its continued exploration in cutting-edge drug discovery programs underscore its significance.[1][5][6] Future research will undoubtedly focus on the development of novel, stereoselective synthetic methodologies to access increasingly complex and diverse pyrrolidinone analogs. Furthermore, the application of computational and structure-based drug design approaches will continue to refine our understanding of the intricate structure-activity relationships that govern the biological effects of this privileged scaffold, paving the way for the next generation of pyrrolidinone-based therapeutics.

References

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023-09-06).

- Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes, | The Journal of Organic Chemistry - ACS Publications.

- FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate.

- Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed.

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024-08-01).

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024-12-17).

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. (2021-12-06).

- Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing).

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC - NIH.

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2025-12-04).

- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis.

- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (2020-12-25).

- Representative FDA-approved pyrrolidine-containing drugs. - ResearchGate.

- Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6 - bioRxiv. (2024-05-14).

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - ACS Publications. (2024-11-15).

- Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro - PubMed. (2025-11-19).

- New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Publishing.

- Guidance for Industry: PDE for N-methylpyrrolidone (NMP) - FDA.

- Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. (2025-08-06).

- Recent insights about pyrrolidine core skeletons in pharmacology - ResearchGate. (2023-09-06).

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - ResearchGate. (2024-07-03).

- pH-Sensitive Dextrin-Based Nanosponges Crosslinked with Pyromellitic Dianhydride and Citric Acid: Swelling, Rheological Behavior, Mucoadhesion, and In Vitro Drug Release - MDPI. (2026-01-24).

- Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Organic Letters - ACS Publications. (2023-09-05).

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020-03-01).

- An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 20. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]

- 22. researchgate.net [researchgate.net]

- 23. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

Exploring the Chemical Space of Substituted Pyrrolidin-2-ones: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidin-2-one nucleus, a five-membered γ-lactam, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and natural products.[1] Its unique structural features, including chirality and the capacity for diverse substitutions, render it a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth exploration of the chemical space surrounding substituted pyrrolidin-2-ones, offering a technical resource for researchers and professionals engaged in drug discovery and development. We will delve into key synthetic strategies that unlock the vast potential of this scaffold, from stereoselective approaches leveraging chiral pool starting materials to the efficiency of multicomponent reactions. Furthermore, this guide will detail essential characterization techniques, providing practical insights into structural elucidation and stereochemical assignment. Finally, we will examine the diverse pharmacological landscape of pyrrolidin-2-one derivatives, highlighting critical structure-activity relationships that drive modern drug design.

The Pyrrolidin-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidin-2-one ring is a recurring motif in a wide array of pharmacologically significant molecules.[2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The saturated, non-planar ring system allows for the exploration of three-dimensional chemical space, a crucial aspect in achieving high-affinity and selective interactions with biological targets.[3] Moreover, the lactam functionality provides a stable amide bond while offering sites for hydrogen bonding, and the carbon framework presents multiple points for substitution, enabling fine-tuning of a compound's steric and electronic properties.

The biological activities associated with substituted pyrrolidin-2-ones are remarkably diverse, underscoring the scaffold's versatility.[1] Notable examples of approved drugs and bioactive compounds featuring this core include the nootropic agent Piracetam and the anticonvulsant Levetiracetam.[4][5] The pyrrolidin-2-one motif is also found in compounds exhibiting a broad spectrum of therapeutic potential, as summarized in the table below.

| Therapeutic Area | Example Biological Targets/Activities | Key Structural Features |

| Oncology | PARP-1 and -2 inhibitors, anticancer activity against various cell lines | N-alkylation with aromatic moieties, substitution at C3 and C4 |

| Infectious Diseases | Antibacterial (e.g., against E. coli, S. aureus), antifungal | Varied substitutions, often incorporating heterocyclic rings |

| Neurology | Anticonvulsant, treatment of Alzheimer's and senile dementia | Specific N-substituents (e.g., acetamide group in Piracetam) |

| Metabolic Diseases | α-Glucosidase inhibitors for diabetes | Polyhydroxylated derivatives (azasugars) |

This table presents a generalized summary of findings and is not exhaustive.

The following diagram illustrates the core pyrrolidin-2-one scaffold and highlights the key positions for substitution that allow for the exploration of its chemical space.

Caption: The Pyrrolidin-2-one Scaffold with Substitution Points.

Navigating the Synthetic Landscape: Key Methodologies

The construction of substituted pyrrolidin-2-ones can be broadly categorized into two strategic approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo synthesis of the lactam core.[3] This section will provide an in-depth look at two powerful methodologies: a stereoselective synthesis starting from a chiral precursor and a multicomponent reaction for rapid library generation.

Stereoselective Synthesis from the Chiral Pool: Leveraging S-Pyroglutamic Acid

S-pyroglutamic acid is an inexpensive and readily available chiral synthon that serves as an excellent starting material for the enantioselective synthesis of substituted pyrrolidin-2-ones.[6] The inherent chirality at the C5 position can be preserved throughout the synthetic sequence, allowing for the preparation of optically pure products.

The following diagram outlines a general workflow for the synthesis of 5-substituted pyrrolidin-2-ones from S-pyroglutamic acid.

Caption: Stereoselective Synthesis Workflow from S-Pyroglutamic Acid.

Experimental Protocol: Synthesis of (5R)-5-(Hydroxymethyl)pyrrolidin-2-one

This protocol details the initial steps in the elaboration of S-pyroglutamic acid, a common intermediate for further derivatization.

Step 1: Esterification of S-Pyroglutamic Acid

-

To a stirred suspension of S-pyroglutamic acid (1.0 eq) in methanol (10 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to afford the methyl ester as a crude oil, which can be used in the next step without further purification.

Step 2: N-Protection of the Methyl Ester

-

Dissolve the crude methyl ester (1.0 eq) in dry tetrahydrofuran (THF, 20 mL/g) and cool to 0 °C under an argon atmosphere.

-

Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the N-protected methyl ester.[6]

Step 3: Selective Reduction to the Alcohol

-

To a suspension of lithium borohydride (LiBH₄, 1.0 eq) in dry THF (10 mL/g) at 0 °C under an argon atmosphere, add a solution of the N-protected methyl ester (1.0 eq) in dry THF dropwise.

-

Stir the reaction mixture at room temperature for 10-12 hours.

-

Quench the reaction by the careful addition of a 20% aqueous solution of acetic acid at 0 °C until gas evolution ceases.

-

Neutralize the excess acid with sodium carbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to afford the desired (5R)-5-(hydroxymethyl)pyrrolidin-2-one derivative.[6]

Multicomponent Reactions: The Ugi Approach to Diversity

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid synthesis of complex molecules from simple starting materials in a single pot.[7] The Ugi four-component reaction (U-4CR) is particularly well-suited for generating libraries of substituted pyrrolidin-2-ones.[8] This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[2] By employing a bifunctional starting material, such as levulinic acid (which contains both a ketone and a carboxylic acid), the Ugi adduct can undergo a subsequent intramolecular cyclization to form the pyrrolidin-2-one ring.

The mechanism of the Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and the amine.[2] This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the final product.[4]

Experimental Protocol: One-Pot Ugi/Cyclization Synthesis of a Substituted Pyrrolidin-2-one

This protocol provides a general procedure for the synthesis of an N-substituted, 5-methyl-5-phenylpyrrolidin-2-one.

-

To a solution of levulinic acid (1.0 eq) and aniline (1.0 eq) in methanol (5 mL/mmol) in a round-bottom flask, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclohexyl isocyanide (1.0 eq) to the reaction mixture and continue stirring at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrolidin-2-one derivative.

Structural Elucidation and Stereochemical Assignment: A Practical Guide

The unambiguous characterization of newly synthesized substituted pyrrolidin-2-ones is paramount. A combination of spectroscopic and chromatographic techniques is typically employed to confirm the structure and assess the purity of the final compounds.

Spectroscopic Analysis: Interpreting NMR and Mass Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation.

1H NMR Spectroscopy:

-

Lactam NH: The proton on the nitrogen of an unsubstituted or N-acyl pyrrolidin-2-one typically appears as a broad singlet in the downfield region (δ 7.0-8.5 ppm).

-

Ring Protons: The diastereotopic methylene protons of the pyrrolidine ring usually appear as complex multiplets in the region of δ 1.5-3.0 ppm. The proton at the C5 position, if present, will be shifted further downfield if adjacent to an electron-withdrawing group.

-

Substituent Protons: The chemical shifts and splitting patterns of the protons on the substituents will be indicative of their chemical environment.

13C NMR Spectroscopy:

-